
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and an aminomethyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride typically involves the protection of the amino group on the pyridine ring using a Boc protecting groupThe Boc protecting group is often introduced using di-tert-butyl dicarbonate in the presence of a base, such as triethylamine . The aminomethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine, which can be further functionalized.
Applications De Recherche Scientifique
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules and probes.
Medicine: It serves as a building block for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride depends on its specific application. In chemical reactions, the Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Boc-amino)pyridine: Lacks the aminomethyl group at the 4-position.
4-(Aminomethyl)pyridine: Lacks the Boc protecting group at the 2-position.
2-(Boc-amino)-5-(aminomethyl)pyridine: Similar structure but with the aminomethyl group at the 5-position.
Uniqueness
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate hydrochloride is unique due to the presence of both the Boc-protected amino group and the aminomethyl group on the pyridine ring. This dual functionality allows for selective reactions and versatile applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H18ClN3O2 |
|---|---|
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9;/h4-6H,7,12H2,1-3H3,(H,13,14,15);1H |
Clé InChI |
YDOOXESYHSBWRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


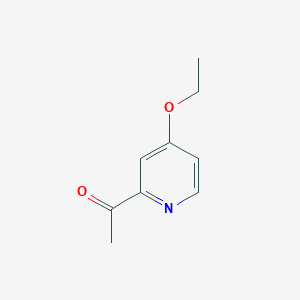
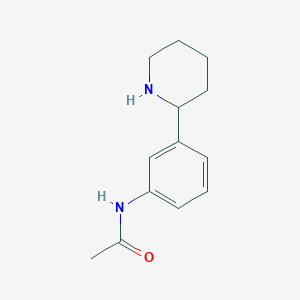
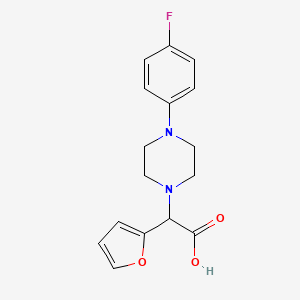
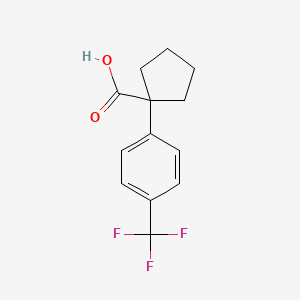
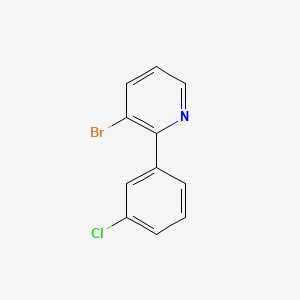
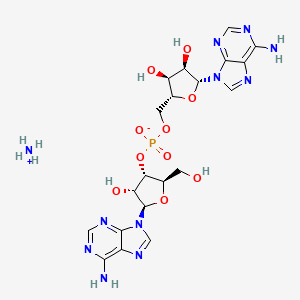
![3,4-Dinitrobenzo[b]thiophene](/img/structure/B1514880.png)

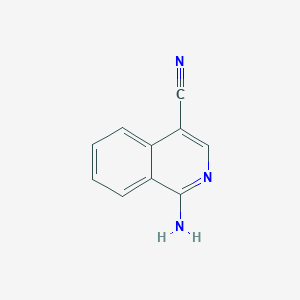
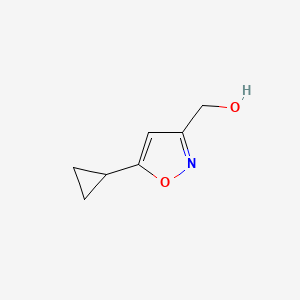
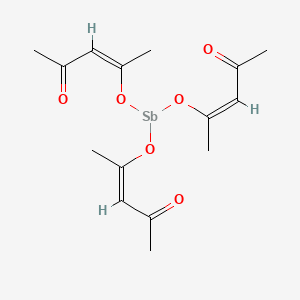
![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B1514918.png)
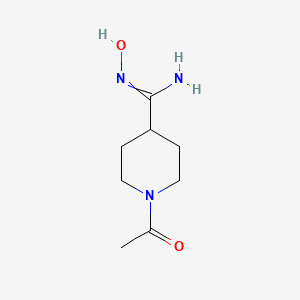
![N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)
